ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(diethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-19(5-2)11-14(20)18-16-15(17(21)22-6-3)12-9-7-8-10-13(12)23-16/h4-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPEAYCWZWQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise in various pharmacological studies:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems .
- Analgesic Effects : Research indicates potential analgesic effects in animal models, suggesting applicability in pain management therapies .
- Anticancer Potential : Some derivatives of benzothiophene have been investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have documented the effects of related compounds in clinical settings:
- Study on Antidepressant Effects :
- Analgesic Research :
- Anticancer Investigations :
Mechanism of Action
The mechanism by which ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydrobenzothiophene scaffold is common across all analogs, but differences arise in the 2-amino substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The benzoyl and 3,4-dimethoxybenzoyl groups (electron-withdrawing and donating, respectively) influence electronic distribution, affecting reactivity and hydrogen-bonding capacity.
- Crystallographic Trends : Analogs like ethyl 2-benzamido derivatives exhibit planar heterocyclic rings (S1/C8/C9/C10/C15) with dihedral angles <10° between the benzothiophene and substituent rings. Disordered methylene groups in the cyclohexene ring are common, suggesting conformational flexibility .
Example Protocol :
Precursor Synthesis: Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate is prepared via cyclocondensation of ethyl acetoacetate with cyclohexanone and sulfur, followed by amination (yield: ~60–63%) .
Acylation : Reacting the precursor with N,N-diethylglycyl chloride in chloroform or DCM under reflux conditions (9–12 hours), similar to benzoylation in .
Purification: Recrystallization from ethanol or ether/cyclohexane mixtures yields the final product (purity >95%) .
Yield Comparison :
Physicochemical Data
Notes:
- The N,N-diethylglycyl group increases logP compared to benzoyl derivatives, enhancing lipophilicity.
- IR spectra for analogs show characteristic peaks: ~1647 cm⁻¹ (ester C=O), ~1631 cm⁻¹ (amide C=O) .
Crystallographic and Computational Insights
- Hydrogen Bonding : Benzamido analogs form intramolecular N–H⋯O bonds (S(6) motifs) and intermolecular C–H⋯O interactions, stabilizing crystal packing .
- Disorder in Crystal Structures : Methylene groups in the tetrahydrobenzothiophene ring often exhibit positional disorder (occupancy ratios ~0.64:0.36), resolved using SHELXL refinement .
- Software Tools : Structures of related compounds were determined using SHELX (for refinement) and ORTEP-III (for graphical representation) .
Biological Activity
Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound belonging to the class of benzothiophene derivatives, has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 225.31 g/mol
- CAS Number : 4506-71-2
- IUPAC Name : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Biological Activity Overview
Research indicates that derivatives of benzothiophene compounds exhibit various biological activities including:
- Analgesic Effects : Studies have shown that certain derivatives possess analgesic properties that surpass standard analgesics such as metamizole. The analgesic activity was evaluated using the "hot plate" method in animal models .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial effects against various bacterial strains .
Analgesic Activity
A study conducted by Siutkina et al. (2021) evaluated the analgesic effects of new derivatives of benzothiophene compounds. Using the "hot plate" method on outbred white mice, it was found that these derivatives exhibited a notable analgesic effect compared to control groups treated with standard pain relief medications .
Antimicrobial Studies
Baravkar et al. (2019) explored the antimicrobial properties of thiophene derivatives against Mycobacterium tuberculosis. Their findings suggested that specific modifications in the thiophene structure could enhance antimicrobial efficacy .
Case Studies
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| Siutkina et al. (2021) | Benzothiophene Derivative | Analgesic | Hot Plate Test |
| Baravkar et al. (2019) | Thiophene Derivative | Antimicrobial | In vitro Testing against Mycobacterium tuberculosis |
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:
- Analgesic Mechanism : The compound may interact with opioid receptors or modulate pain pathways in the central nervous system.
- Antimicrobial Mechanism : It is hypothesized that structural features of the compound allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl 2-amino-benzothiophene-3-carboxylate with N,N-diethylglycine derivatives in dimethylsulfoxide (DMSO) under basic conditions (e.g., NaOH) at 5–10°C achieves yields up to 87%. Key steps include controlled addition of reagents (e.g., carbon disulfide) and post-reaction purification via ethanol recrystallization .
- Critical Parameters : Temperature control (<10°C) minimizes side reactions, while solvent choice (DMSO vs. CH₂Cl₂) affects reaction kinetics.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology : Use multi-spectral analysis:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 1.00–3.89 ppm for alkyl groups, δ 8.70 ppm for NH protons) .
- IR : Confirm amide bonds (ν ~3260 cm⁻¹ for NH, ~1727 cm⁻¹ for ester C=O) .
- HRMS : Validate molecular weight (e.g., m/z 357 [M⁺]) .
- Data Resolution : Cross-reference with X-ray crystallography (e.g., Acta Crystallographica data) to resolve ambiguities in stereochemistry .
Q. What standardized assays are used for preliminary pharmacological screening (e.g., anti-inflammatory or antibacterial activity)?
- Methodology :
- In vitro antioxidant assays : DPPH radical scavenging, with IC₅₀ values compared to ascorbic acid .
- Antibacterial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
- Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent-only blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR trends are observed?
- Methodology : Synthesize analogs (e.g., replacing diethylglycyl with carboxamide or chlorophenyl groups) and compare bioactivity. For example:
- Compound 23 : N-(2-Chlorophenyl) substitution enhances antibacterial activity (MIC = 8 µg/mL) due to increased lipophilicity .
- Compound 24 : Maleic anhydride-derived analogs show reduced anti-inflammatory efficacy, suggesting steric hindrance limits target binding .
- Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how are they mitigated?
- Methodology :
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol, achieves >90% recovery from wastewater .
- LC-MS/MS : Use deuterated internal standards (e.g., BP-3-d5) to correct matrix effects. Optimize mobile phase (methanol/0.1% formic acid) for peak resolution .
- Challenges : Adsorption losses in glassware are minimized via silanization (5% DMDCS in toluene) .
Q. How can conflicting data on metabolic stability (e.g., in vitro vs. in vivo) be reconciled?
- Methodology :
- In vitro : Microsomal stability assays (human liver microsomes) with NADPH cofactors.
- In vivo : Pharmacokinetic profiling in rodent models (e.g., plasma half-life via LC-MS).
Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?
- Methodology :
- Target identification : Chemoproteomics (e.g., affinity-based pull-down assays with biotinylated probes).
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
- Case Study : Compound (I) in inhibits bacterial DNA gyrase, confirmed by ATPase activity assays .
Q. How does conformational flexibility (e.g., tetrahydrobenzothiophene ring puckering) influence crystallographic packing and solubility?
- Methodology :
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond = 1.74 Å) and intermolecular interactions (e.g., hydrogen bonds between amide NH and ester O) .
- Solubility prediction : Correlate crystal lattice energy (calculated via DFT) with experimental solubility in DMSO/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
